

Core Physical Properties of 2-chloro-4,5-diaminopyrimidine

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Compound of Interest

Compound Name: 2-Chloropyrimidine-4,5-diamine

Cat. No.: B081863

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Introduction

2-chloro-4,5-diaminopyrimidine (CAS: 14631-08-4) is a substituted pyrimidine that serves as a vital heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of chloro and vicinal diamino functional groups makes it a versatile precursor for the synthesis of more complex molecules, including purine analogs and potential therapeutic agents. For researchers in drug discovery and development, a thorough understanding of its fundamental physical properties is not merely academic; it is a prerequisite for successful downstream applications, from reaction optimization and purification to formulation and analytical method development.

This guide provides a comprehensive overview of the core physical properties of 2-chloro-4,5-diaminopyrimidine. Moving beyond a simple datasheet, it delves into the causality behind experimental choices and provides field-proven, detailed methodologies for key characterization experiments. The objective is to equip scientists with the foundational knowledge required to handle, characterize, and utilize this compound with confidence and precision.

Core Physicochemical Identifiers

A consistent and accurate identification of a chemical entity is the bedrock of reproducible science. The following table summarizes the key identifiers for 2-chloro-4,5-diaminopyrimidine.

Identifier	Value	Source
CAS Number	14631-08-4	[1]
Molecular Formula	C ₄ H ₅ ClN ₄	[1][2][3]
Molecular Weight	144.56 g/mol	[1]
IUPAC Name	2-chloropyrimidine-4,5-diamine	[1]
InChI	InChI=1S/C4H5ClN4/c5-4-8-1-2(6)3(7)9-4/h1H,6H2,(H2,7,8,9)	[1]
InChIKey	QDUJVEOOSNUDDW-UHFFFAOYSA-N	[1][4]
Canonical SMILES	<chem>C1=C(C(=NC(=N1)Cl)N)N</chem>	[1]

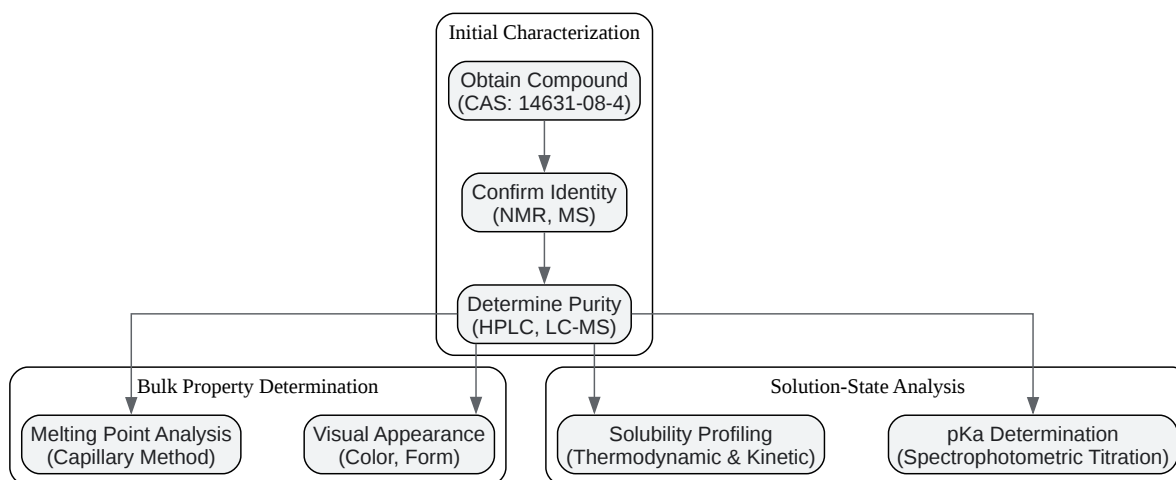
Fundamental Physical Properties

The bulk physical properties of a compound dictate its handling, storage, and processing requirements. While extensive experimental data for this specific isomer is not as prevalent as for its 2,4-diamino-6-chloro counterpart (CAS: 156-83-2), computed properties and data from suppliers provide a baseline. Experimental verification is always recommended.

Property	Value / Description	Source / Note
Appearance	Solid powder	General observation for similar compounds.
Melting Point	Data not readily available in refereed sources.	The related isomer, 2,6-Diamino-4-chloropyrimidine, has a melting point of 199-202 °C. Experimental determination is crucial.
XLogP3-AA	0.1	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	4	[1]

Workflow for Physical Property Characterization

The logical flow for characterizing a new or sparsely documented compound involves a systematic progression from basic identification to complex solution-state behavior.



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Caption: A logical workflow for the physical characterization of a research compound.

Solubility Profile: A Critical Parameter

Solubility is arguably one of the most critical physical properties in drug discovery, directly influencing bioavailability, formulation, and the design of in-vitro assays.[5][6] It is essential to distinguish between two key types of solubility measurements:

- **Kinetic Solubility:** Measures the concentration of a compound upon precipitation after a small amount of a concentrated DMSO stock is added to an aqueous buffer. It's a high-throughput screen used early in discovery to flag problematic compounds.[7]

- **Thermodynamic Solubility:** Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, crucial for pre-formulation and later-stage development.^[7]^[8]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

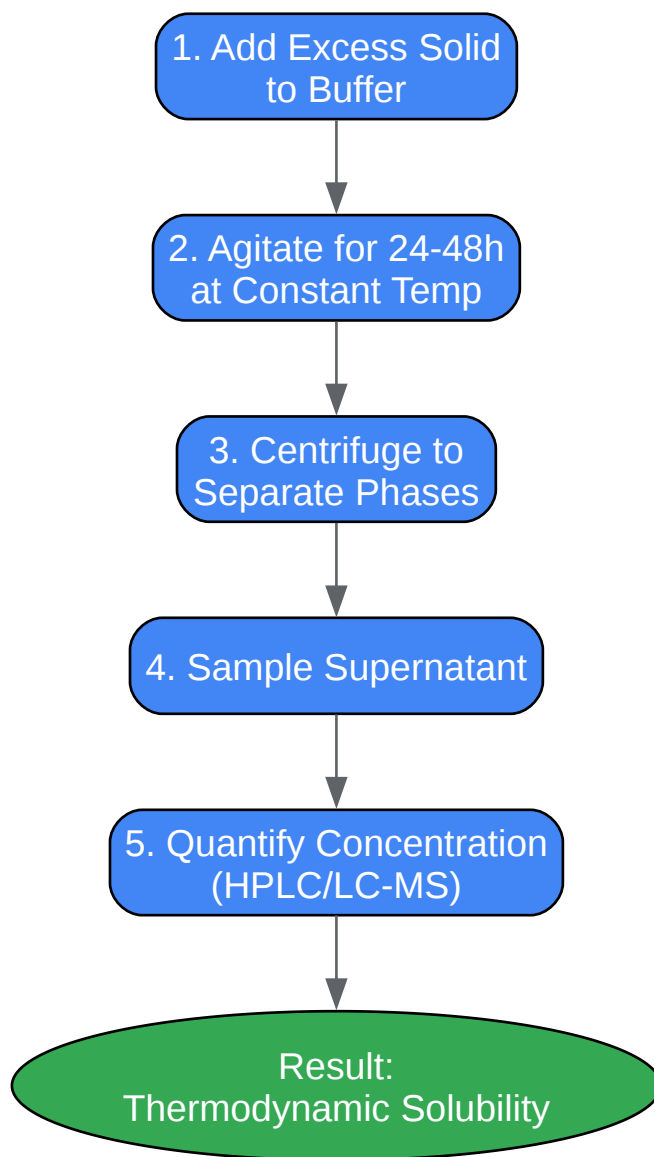
The Shake-Flask method remains the definitive standard for determining thermodynamic solubility due to its direct measurement of the compound at equilibrium.^[8]^[9]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then analyzed to determine the final concentration.

Methodology:

- **Preparation:** Add an excess of 2-chloro-4,5-diaminopyrimidine (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial.
- **Equilibration:** Seal the vial and place it in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. A 24-hour period is often sufficient, but longer times may be needed to ensure equilibrium is reached.^[9]
- **Phase Separation:** To separate the undissolved solid from the saturated solution, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes). Causality Note: Filtration is an alternative, but the compound may adsorb to the filter material, leading to an underestimation of solubility.^[5] Centrifugation avoids this pitfall.
- **Sampling:** Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
- **Quantification:** Dilute the supernatant into a suitable mobile phase and determine the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS. A standard calibration curve of the compound must be prepared in the same analytical solvent.

- Calculation: The solubility is reported in units such as $\mu\text{g/mL}$ or μM based on the measured concentration and the molecular weight of the compound.



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Caption: Workflow for the Shake-Flask thermodynamic solubility determination.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For a drug candidate, the pKa is paramount as it governs solubility, membrane permeability, and receptor binding interactions. 2-chloro-4,5-

diaminopyrimidine contains multiple basic centers (two amino groups and two ring nitrogens), making its ionization behavior complex and highly relevant to its biological activity.

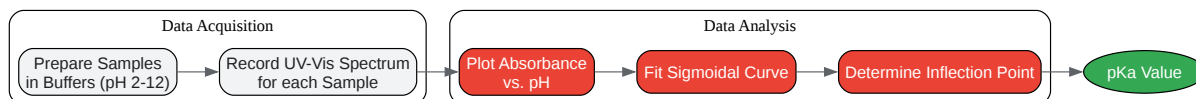
Experimental Protocol: pKa Determination via UV-Metric Titration

This method is ideal for compounds possessing a chromophore that changes absorbance upon ionization, and it is particularly useful for sparingly soluble compounds.^[10]

Principle: The UV-Vis absorbance spectrum of the compound is recorded at various pH values. The pKa is the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations, which corresponds to the inflection point of a plot of absorbance vs. pH.^[10]

Methodology:

- **Stock Solution:** Prepare a concentrated stock solution of 2-chloro-4,5-diaminopyrimidine in a suitable solvent like methanol or DMSO.
- **Buffer Preparation:** Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12). A universal buffer or individual buffers (e.g., phosphate, borate) can be used.
- **Sample Preparation:** Add a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <1%) to minimize its effect on pH.
- **Spectral Acquisition:** Record the UV-Vis spectrum for each sample. Identify an analytical wavelength where the absorbance difference between the ionized and unionized forms is maximal.
- **Data Analysis:** Plot the absorbance at the chosen wavelength against the measured pH of each buffer.
- **pKa Calculation:** Fit the resulting sigmoidal curve to the appropriate equation (e.g., Henderson-Hasselbalch). The pKa is determined from the inflection point of the curve.^[10]



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Caption: Workflow for pKa determination using UV-metric titration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and quality control of chemical compounds.

- **Mass Spectrometry (MS):** Provides information on the mass of the molecule and its fragmentation patterns. For 2-chloro-4,5-diaminopyrimidine, the expected monoisotopic mass is 144.02027 Da.[1] GC-MS data shows a prominent molecular ion peak at m/z 144 and a significant fragment at m/z 109, corresponding to the loss of chlorine.[1]
- **Infrared (IR) Spectroscopy:** Identifies the functional groups present in the molecule. The IR spectrum is expected to show characteristic absorption bands for:
 - N-H stretching: (Primary amines) $\sim 3300\text{-}3500\text{ cm}^{-1}$
 - C=N and C=C stretching: (Pyrimidine ring) $\sim 1550\text{-}1650\text{ cm}^{-1}$
 - C-Cl stretching: $\sim 600\text{-}800\text{ cm}^{-1}$
- **UV-Visible Spectroscopy:** Provides information about the electronic transitions within the molecule. This technique is also the basis for quantitative analysis via the Beer-Lambert law. In methanol, 2-chloro-4,5-diaminopyrimidine exhibits a spectrum available in the SpectraBase database.[4]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed information about the carbon-hydrogen framework of the molecule. The ^1H NMR spectrum in a solvent like DMSO- d_6 is expected to show:

- A singlet for the aromatic proton on the pyrimidine ring (H-6).
- Two distinct broad singlets for the non-equivalent amino groups (-NH₂) at positions 4 and 5. The chemical shifts of these protons are influenced by the electronic effects of the chloro and amino substituents.[11]

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